molecular formula C14H18N2O B1374231 6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1468968-10-6

6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1374231
CAS No.: 1468968-10-6
M. Wt: 230.31 g/mol
InChI Key: YMZJDAUSHSBNEL-UHFFFAOYSA-N
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Description

6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Agents

One significant application of related compounds to 6-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is in the development of antimalarial agents. The synthesis of 1-alkyl-8-(aminoalkylamino)-6-methyl1-1,2,3,4-tetrahydroquinolines and related compounds has shown potential against Plasmodium berghei in mice and Plasmodium cynomolgi in rhesus monkeys (Carroll, Blackwell, Philip, & Twine, 1976).

Structural and Synthetic Studies

Structural and synthetic studies of tetrahydroquinoline derivatives have been a key area of research. For example, studies have been conducted on the definitive structural assignment of condensation products from anthranilamide and their reactions with ketones, leading to the formation of tetrahydroquinazolinones (Klemm, Weakley, Gilbertson, & Song, 1998). Additionally, research has been done on the facile synthesis of pyrimido[4,5-b]-quinoline derivatives, which includes understanding the reactivity of these compounds towards various chemical agents (Elkholy & Morsy, 2006).

Optically Pure Synthesis

The synthesis of optically pure tetrahydroquinolines is another research focus. Studies like the efficient synthesis of (S)-2-functionalized 1,2,3,4-tetrahydroquinoline demonstrate the importance of this research in creating optically pure compounds for potential applications in pharmaceuticals and materials science (Ding, Flippen-Anderson, Deschamps, & Wang, 2004).

Charge-Transfer Dynamics

Research into the charge-transfer dynamics of tetrahydroquinoline derivatives like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) is vital for understanding the photophysical properties of these compounds. This is crucial for their potential applications in electronic materials and sensors (Park, Im, Rhee, & Joo, 2014).

Novel Synthesis Methods

Innovative synthesis methods for tetrahydroquinoline derivatives are also a significant area of research. The development of new one-pot processes to synthesize pyrindines and tetrahydroquinolines showcases the ongoing efforts to improve the efficiency and scalability of synthesizing these compounds (Yehia, Polborn, & Müller, 2002).

Antifungal Properties

Research into the antifungal properties of tetrahydroquinoline derivatives is another important area. Studies on the synthesis and evaluation of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues for antifungal activity highlight the potential medical applications of these compounds (Gholap et al., 2007).

Properties

IUPAC Name

6-amino-1-(cyclobutylmethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-12-5-6-13-11(8-12)4-7-14(17)16(13)9-10-2-1-3-10/h5-6,8,10H,1-4,7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJDAUSHSBNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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